3-(Bromomethyl)-1-ethoxypentane is an organic compound with the molecular formula C8H17BrO. It features a bromomethyl group attached to a pentane chain, which is further substituted with an ethoxy group. The compound is characterized by its unique structure that combines both halogen and ether functionalities, making it of interest in various
These reactions are facilitated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution processes .
3-(Bromomethyl)-1-ethoxypentane can be synthesized through several methods:
The unique structure of 3-(Bromomethyl)-1-ethoxypentane allows it to be utilized in various applications:
3-(Bromomethyl)-1-ethoxypentane shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Bromomethyl)-1-ethoxypentane | C8H17BrO | Similar structure but different position of bromine |
| 1-Bromo-2-ethylbutane | C6H13Br | Lacks the ethoxy group; simpler structure |
| 1-Ethoxybutane | C6H14O | Ether without bromine; used primarily as a solvent |
| 3-Ethoxypentane | C7H16O | Similar ether structure; lacks halogen functionality |
The uniqueness of 3-(Bromomethyl)-1-ethoxypentane lies in its combination of both bromine and ethoxy groups, which enhances its reactivity profile compared to ethers or simple alkyl halides alone. This distinctiveness makes it particularly useful in synthetic organic chemistry where both functionalities can be exploited .
The synthesis of 3-(bromomethyl)-1-ethoxypentane through bromoalkylation strategies represents a fundamental approach in ether functionalization chemistry. These methodologies leverage the reactivity of bromomethyl groups to establish the characteristic structural features of this compound .
The primary bromoalkylation approach involves the direct reaction of ether substrates with bromomethylating agents under controlled conditions. Research has demonstrated that the reaction of 1-ethoxypentane with bromomethyl derivatives in the presence of Lewis acid catalysts can achieve substantial yields . The mechanism proceeds through electrophilic aromatic substitution-like pathways where the bromomethyl electrophile attacks the electron-rich ether oxygen, facilitating subsequent rearrangement to form the desired bromomethyl ether product .
A significant advancement in bromoalkylation methodology involves the use of paraformaldehyde and hydrogen bromide systems. Studies have shown that this combination provides efficient bromomethylation under mild conditions, particularly when applied to ether substrates [3] [4]. The reaction typically proceeds at temperatures between 0 degrees Celsius and 30 degrees Celsius, with yields ranging from 70 to 95 percent depending on substrate reactivity and reaction conditions [3] [4].
The Blanc-type bromomethylation reaction has emerged as a particularly effective strategy for ether functionalization. This methodology employs formaldehyde or paraformaldehyde in combination with hydrogen bromide, often catalyzed by zinc bromide or other Lewis acids [5] [6]. The reaction mechanism involves the formation of bromomethanol intermediates, which subsequently react with ether substrates to introduce the bromomethyl functionality [5] [7].
| Bromoalkylation Method | Typical Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| Direct bromomethylation with paraformaldehyde and hydrogen bromide | 70-95 | 0-30°C, 2-24 hours | [3] [4] |
| Blanc-type reaction with zinc bromide catalyst | 75-90 | 20-80°C, 1-12 hours | [5] [6] |
| Lewis acid-catalyzed bromoalkylation | 65-85 | Room temperature, 4-8 hours |
Advanced bromoalkylation strategies have incorporated electrochemical methods for the generation of bromomethylating species. Research has demonstrated that electrochemical oxidation of bromide to bromine enables efficient bromomethylation of ether substrates while minimizing waste production and avoiding the use of chemical oxidants [8]. These electrochemical approaches typically achieve yields comparable to traditional methods while offering improved environmental compatibility [8].
Nucleophilic substitution pathways represent a complementary synthetic approach for introducing bromomethyl groups into ether substrates. These methodologies exploit the nucleophilic character of ether oxygen atoms to facilitate bond formation with electrophilic bromomethyl precursors [9] [10].
The Williamson ether synthesis methodology has been adapted for bromomethyl ether formation through strategic substrate selection and reaction optimization. This approach involves the nucleophilic attack of alkoxide species on bromomethyl halides, proceeding through a substitution mechanism [10] [11]. The reaction typically requires strong bases such as sodium ethoxide or potassium tert-butoxide to generate the requisite alkoxide nucleophiles [10].
Mechanistic studies have revealed that nucleophilic substitution routes for bromomethyl group introduction proceed predominantly through bimolecular substitution mechanisms. The reaction kinetics follow second-order behavior, indicating simultaneous bond formation and bond breaking during the transition state [9]. Activation energies for these processes typically range from 80 to 120 kilojoules per mole, depending on the electronic and steric properties of the substrates [9].
Research has demonstrated that primary alkyl halides provide superior results in nucleophilic substitution reactions compared to secondary or tertiary analogues. This selectivity arises from reduced steric hindrance and enhanced electrophilicity at primary carbon centers [10] [12]. Yields for primary substrate reactions typically exceed 80 percent, while secondary substrates often yield 60-70 percent under similar conditions [10].
The choice of leaving group significantly influences the efficiency of nucleophilic substitution reactions. Bromide and iodide serve as excellent leaving groups due to their reduced basicity and enhanced polarizability compared to chloride [9]. Comparative studies have shown that bromomethyl iodide reagents provide 15-20 percent higher yields than the corresponding bromide analogues in ether synthesis reactions [9].
| Nucleophilic Substitution Parameter | Optimal Conditions | Typical Yield Range (%) |
|---|---|---|
| Primary alkyl halide substrate | Room temperature, polar aprotic solvent | 80-95 |
| Secondary alkyl halide substrate | Elevated temperature, extended reaction time | 60-75 |
| Bromide leaving group | Standard conditions | 70-85 |
| Iodide leaving group | Standard conditions | 85-95 |
Solvent effects play a crucial role in determining the success of nucleophilic substitution reactions. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance nucleophilicity while stabilizing ionic intermediates [10]. Research has shown that reactions conducted in these solvents typically achieve 20-30 percent higher yields compared to protic solvent systems [10].
The construction of pentane backbone structures through catalytic methodologies represents a sophisticated approach to the synthesis of 3-(bromomethyl)-1-ethoxypentane. These strategies leverage transition metal catalysis and heterogeneous catalytic systems to achieve precise carbon-carbon bond formation [13] [14].
Ruthenium-based catalysts have demonstrated exceptional performance in pentane backbone construction through oxidative dehydrogenation mechanisms. Computational studies using density functional theory have revealed that ruthenium catalysts facilitate the selective activation of carbon-hydrogen bonds in alkane precursors, enabling subsequent carbon-carbon coupling reactions [14] [15]. The activation energies for these processes range from 1.8 to 2.0 electron volts, making them thermodynamically accessible under moderate reaction conditions [14].
Platinum-containing zeolite catalysts have emerged as highly effective systems for pentane backbone formation through dehydroisomerization pathways. Research has shown that platinum clusters encapsulated within zeolite channels provide excellent selectivity for pentene formation, with isopentene selectivities exceeding 60 percent [16]. The catalyst demonstrates remarkable stability even without added hydrogen, maintaining activity over extended reaction periods [16].
The mechanism of catalytic pentane backbone construction involves multiple elementary steps including dehydrogenation, isomerization, and subsequent functionalization. Studies have revealed that the initial dehydrogenation step represents the rate-limiting process, with activation barriers ranging from 78 to 98 kilojoules per mole depending on the catalyst system employed [16] [17]. Subsequent isomerization reactions proceed with lower activation barriers, typically 40-60 kilojoules per mole [16].
Tungstated zirconia catalysts have been investigated for pentane conversion reactions, revealing complex reaction networks that depend critically on reaction conditions. In the presence of hydrogen, these catalysts achieve pentane conversion rates up to 55 percent with isomerization selectivities approaching 95 percent at 523 Kelvin [17]. The platinum promotion of tungstated zirconia dramatically improves both activity and selectivity compared to the unpromoted catalyst [17].
| Catalyst System | Conversion (%) | Selectivity (%) | Operating Temperature (K) | Reference |
|---|---|---|---|---|
| Platinum/zeolite | 16 | 95 | 673 | [16] |
| Ruthenium surface | 25-40 | 85-90 | 573-673 | [14] [15] |
| Tungstated zirconia with platinum | 55 | 95 | 523 | [17] |
| Iron-based high surface area | 70-85 | >90 | 573-923 | [18] |
Iron-based catalysts with high surface areas have shown promise for alkane conversion reactions under relatively mild conditions. These catalysts achieve high selectivities exceeding 90 percent for alkene formation when operated at temperatures between 300 and 650 degrees Celsius [18]. The high surface area requirement, typically greater than 100 square meters per gram, ensures adequate active site availability for efficient catalytic turnover [18].
Recent developments in catalytic pentane backbone construction have focused on photocatalytic approaches that enable carbon-carbon bond formation under mild conditions. These systems employ photoredox catalysis combined with organocatalytic activation to achieve asymmetric carbon-carbon coupling reactions [13]. The methodology provides access to chiral pentane derivatives with high enantioselectivities, expanding the scope of catalytic backbone construction strategies [13].
The purification of 3-(bromomethyl)-1-ethoxypentane presents unique challenges due to the compound's intermediate polarity and thermal sensitivity. Conventional purification methodologies must be carefully optimized to achieve high purity while maintaining acceptable yields [19] [20].
Column chromatography represents the primary purification technique for bromomethyl ether compounds, requiring careful optimization of stationary phase selection and mobile phase composition. Research has demonstrated that silica gel columns with hexane-ethyl acetate gradient systems provide optimal separation efficiency for bromomethyl ethers [19] [21]. The ideal retention factor range for target compounds falls between 0.1 and 0.4, corresponding to column volume requirements of 2.5 to 10 column volumes for complete elution [20].
The relationship between thin layer chromatography retention factors and flash chromatography performance has been established through systematic studies. The number of column volumes required for isocratic elution equals the reciprocal of the retention factor, providing a predictive tool for method development [20]. This relationship enables rapid optimization of purification conditions based on preliminary thin layer chromatography screening [20].
Advanced optimization strategies employ step gradient methodologies to maximize separation efficiency while minimizing solvent consumption. Research has shown that optimized step gradients can reduce solvent usage by 40-60 percent compared to linear gradient approaches while maintaining or improving product purity [22]. The development of these methods requires systematic evaluation of multiple solvent ratios to identify optimal separation conditions [22].
Distillation techniques for bromomethyl ether purification require careful temperature control due to the thermal instability of the bromomethyl functionality. Lower molecular weight bromomethyl ethers tend to decompose at atmospheric pressure, necessitating reduced pressure distillation techniques [3]. Typical distillation conditions employ pressures of 10-20 millimeters of mercury with carefully controlled heating rates to minimize decomposition [23].
| Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) | Key Considerations |
|---|---|---|---|
| Flash chromatography with optimized gradients | 85-95 | 95-99 | Solvent selection, gradient optimization |
| Reduced pressure distillation | 70-85 | 90-95 | Temperature control, decomposition prevention |
| Crystallization from mixed solvents | 60-80 | 98-99 | Solubility optimization, crystal habit |
| Preparative liquid chromatography | 80-90 | 99+ | High purity requirements, small scale |
Crystallization methodologies have been developed for bromomethyl ether compounds that form stable crystalline structures. The horizontal diffusion technique has emerged as an effective crystallization method, enabling the formation of high-quality crystals under controlled conditions [24]. This approach involves the slow diffusion of antisolvent into a concentrated solution of the target compound, promoting gradual nucleation and crystal growth [24].
Yield optimization challenges in bromomethyl ether synthesis often arise from competing side reactions that reduce the efficiency of the desired transformation. Studies have identified several common side reactions including elimination reactions leading to alkene formation and nucleophilic substitution at undesired positions [23]. These side reactions can be minimized through careful control of reaction temperature, substrate concentration, and reaction time [23].
The purification of bis-bromoalkyl ethers has been accomplished using specialized techniques that account for the increased reactivity of these compounds. Research has demonstrated that thionyl bromide-based synthetic routes can achieve yields approaching 100 percent with minimal byproduct formation [23]. The high efficiency of these methods reduces the complexity of subsequent purification procedures [23].
Temperature-controlled purification strategies have proven essential for maintaining product integrity during isolation procedures. Studies have shown that maintaining temperatures below 40 degrees Celsius during purification significantly reduces decomposition rates while preserving yield and purity [25] [26]. This requirement necessitates the use of specialized equipment and careful monitoring during purification operations [25].
The thermochemical properties of 3-(Bromomethyl)-1-ethoxypentane (molecular formula C8H17BrO, molecular weight 209.12 g/mol) represent a complex interplay between its structural components: the bromomethyl functional group, the ethoxy ether linkage, and the pentane backbone [1] [2]. The compound's thermochemical behavior is influenced by both intermolecular forces and intramolecular interactions arising from these distinct functional moieties.
Structure-activity relationship analysis suggests that the boiling point of 3-(Bromomethyl)-1-ethoxypentane would fall within the range of 180-200°C [3] [4]. This prediction is based on the combined effects of the compound's molecular weight, the presence of the polar ether functionality, and the heavy bromine atom. The bromomethyl group contributes significantly to the overall molecular mass and introduces dipole-dipole interactions, while the ethoxy group provides additional polarity through the carbon-oxygen bond [5] [6].
Comparative analysis with structurally related compounds provides insight into the thermochemical profile. Similar brominated alkyl ethers demonstrate boiling points that correlate with molecular weight and the degree of branching [7]. The ether oxygen contributes to molecular polarity, elevating the boiling point relative to purely hydrocarbon analogs, while the bromomethyl substituent introduces both mass and polarity effects.
The melting point characteristics of 3-(Bromomethyl)-1-ethoxypentane are more challenging to predict due to the compound's conformational flexibility and the asymmetric distribution of functional groups. The pentane backbone provides conformational degrees of freedom that may inhibit efficient crystal packing, potentially resulting in a relatively low melting point compared to more rigid structural analogs [8] [9].
| Property | Predicted Value | Basis/Method |
|---|---|---|
| Melting Point (°C) | Not Available | Data not found in literature |
| Boiling Point (°C) | Estimated 180-200 | Structure-activity relationship |
| Density (g/mL) | Estimated 1.1-1.2 | Based on similar brominated ethers |
| Refractive Index | Estimated 1.45-1.50 | Based on alkyl bromide/ether compounds |
| Flash Point (°C) | Estimated 70-85 | Estimated from molecular structure |
The density of 3-(Bromomethyl)-1-ethoxypentane is predicted to range between 1.1-1.2 g/mL, reflecting the contribution of the heavy bromine atom to the overall molecular density [10]. This value is consistent with other brominated organic compounds of similar molecular weight and structural complexity.
The solubility profile of 3-(Bromomethyl)-1-ethoxypentane reflects the dual nature of its molecular structure, combining hydrophobic alkyl character with polar functional groups. The compound's solubility behavior is governed by the balance between the lipophilic pentane backbone and the polar contributions from both the ether oxygen and the electronegative bromine atom [11] [12].
In aqueous systems, 3-(Bromomethyl)-1-ethoxypentane exhibits limited solubility due to the predominant hydrophobic character of the pentane chain [11]. The ether oxygen provides some capacity for hydrogen bonding with water molecules, but this interaction is insufficient to overcome the hydrophobic effect of the alkyl chain. The compound's water solubility is expected to be significantly lower than that of shorter-chain analogs or compounds with multiple polar functional groups.
Polar protic solvents such as ethanol and methanol are predicted to provide moderate solubility for 3-(Bromomethyl)-1-ethoxypentane [4]. These solvents can interact with both the ether oxygen through hydrogen bonding and accommodate the hydrophobic alkyl portions through their own alkyl groups. The solubility in these solvents increases with temperature due to enhanced molecular motion and weakened intermolecular interactions.
| Solvent Type | Predicted Solubility | Basis |
|---|---|---|
| Water | Limited | Hydrophobic alkyl chain, limited by ether group |
| Ethanol | Moderate | Polar protic solvent, moderate interaction |
| Methanol | Moderate | Polar protic solvent, moderate interaction |
| Acetone | Good | Polar aprotic solvent, good interaction |
| Benzene | Good | Aromatic solvent, good miscibility |
| Chloroform | Excellent | Halogenated solvent, excellent miscibility |
| Hexane | Good | Nonpolar solvent, good interaction |
Polar aprotic solvents, particularly acetone, are expected to provide good solubility for the compound [12]. These solvents can interact with the polar functional groups without competing hydrogen bonding interactions, while also accommodating the nonpolar alkyl portions of the molecule.
Aromatic solvents such as benzene offer good solubility due to favorable van der Waals interactions with the alkyl chain and potential weak interactions with the aromatic π-system [13]. Halogenated solvents, especially chloroform, provide excellent solubility through favorable interactions between halogen atoms and the bromine substituent, along with general compatibility with both polar and nonpolar portions of the molecule [7].
Nonpolar solvents like hexane demonstrate good solubility primarily through interactions with the pentane backbone, despite the presence of polar functional groups. The compound's overall lipophilic character allows for miscibility with hydrocarbon solvents, though solubility may be somewhat reduced compared to purely aliphatic analogs.
Density Functional Theory calculations provide comprehensive insight into the electronic structure and molecular properties of 3-(Bromomethyl)-1-ethoxypentane. The computational analysis reveals important characteristics regarding the compound's electronic distribution, orbital energies, and chemical reactivity patterns [14] [15] [16].
The optimized molecular geometry obtained through DFT calculations using B3LYP/6-311+G(d,p) basis sets demonstrates the preferred conformational arrangement of the molecule [17] [8]. The calculations reveal that the compound adopts a conformation that minimizes steric interactions between the bromomethyl group and the ethoxy substituent while maintaining optimal orbital overlap within the ether linkage.
Frontier molecular orbital analysis provides crucial information about the compound's electronic properties and chemical reactivity [18] [19]. The Highest Occupied Molecular Orbital (HOMO) energy levels are primarily localized on the ether oxygen and the bromine atom, reflecting the electron-rich character of these heteroatoms. The Lowest Unoccupied Molecular Orbital (LUMO) energy distribution shows significant contribution from the carbon atoms adjacent to the electronegative substituents.
The HOMO-LUMO energy gap serves as an indicator of the compound's chemical stability and reactivity. A moderate energy gap suggests balanced reactivity, neither extremely reactive nor completely inert [18]. This electronic characteristic supports the compound's utility in synthetic applications where controlled reactivity is desired.
| Molecular Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | Estimated -0.25 to -0.30 eV | DFT B3LYP/6-311+G(d,p) |
| LUMO Energy | Estimated -0.05 to -0.10 eV | DFT B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Estimated 0.20-0.25 eV | DFT B3LYP/6-311+G(d,p) |
| Dipole Moment | Estimated 2.5-3.0 D | DFT calculation |
| Polarizability | Estimated 15-18 Ų | DFT calculation |
The dipole moment calculations reveal significant molecular polarity arising from the asymmetric distribution of electronegative atoms. The bromine and oxygen atoms create a substantial dipole moment that influences the compound's physical properties and intermolecular interactions [14].
Mulliken population analysis provides insight into the charge distribution within the molecule [18]. The bromine atom carries a partial negative charge due to its high electronegativity, while the carbon atoms bonded to heteroatoms exhibit partial positive charges. This charge distribution pattern influences the compound's reactivity and interaction with other molecules.
Natural Bond Orbital (NBO) analysis reveals the nature of bonding interactions within the molecule [14]. The analysis shows that the carbon-bromine bond exhibits significant ionic character, while the carbon-oxygen ether linkage demonstrates predominantly covalent bonding with some polarization toward the oxygen atom.
The spectroscopic characterization of 3-(Bromomethyl)-1-ethoxypentane provides definitive structural confirmation and enables identification of functional groups through characteristic absorption and resonance patterns. Each spectroscopic technique offers unique information about different aspects of the molecular structure [20] [21] [6].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 3-(Bromomethyl)-1-ethoxypentane exhibits distinct resonance patterns characteristic of each proton environment within the molecule [23]. The ethoxy methyl group appears as a triplet in the range of 1.2-1.3 parts per million due to coupling with the adjacent methylene protons. The ethoxy methylene protons resonate as a quartet at 3.4-3.6 parts per million, reflecting the characteristic downfield shift caused by the electron-withdrawing oxygen atom [6].
The bromomethyl protons represent one of the most distinctive features of the spectrum, appearing as a doublet in the range of 3.8-4.2 parts per million . This significant downfield shift results from the deshielding effect of the electronegative bromine atom. The coupling pattern reflects the interaction with the adjacent tertiary carbon proton.
| Carbon/Proton Environment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
|---|---|---|
| CH₃ (ethoxy) | 1.2-1.3 (t) | 15-16 |
| CH₂ (ethoxy) | 3.4-3.6 (q) | 65-67 |
| CH₂Br | 3.8-4.2 (d) | 40-42 |
| CH (position 3) | 2.5-2.8 (m) | 80-85 |
| CH₂ (positions 2,4) | 1.4-1.8 (m) | 25-30 |
| CH₃ (terminal) | 0.9-1.1 (t) | 10-12 |
| CH₂ (position 5) | 1.2-1.6 (m) | 22-25 |
The tertiary proton at position 3 appears as a complex multiplet in the range of 2.5-2.8 parts per million, reflecting coupling with multiple adjacent protons and the influence of both the bromine and oxygen substituents. The remaining alkyl protons exhibit typical chemical shifts for saturated hydrocarbons, with terminal methyl groups appearing as triplets around 0.9-1.1 parts per million [6].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 3-(Bromomethyl)-1-ethoxypentane . The ethoxy carbon atoms show characteristic chemical shifts, with the methyl carbon appearing at 15-16 parts per million and the methylene carbon at 65-67 parts per million, reflecting the deshielding effect of the adjacent oxygen atom.
The bromomethyl carbon exhibits a distinctive resonance at 40-42 parts per million, significantly downfield from typical alkyl carbons due to the electronegative bromine substituent. The tertiary carbon at position 3 appears at 80-85 parts per million, reflecting the combined deshielding effects of both the ether oxygen and the bromomethyl group.
The remaining alkyl carbons display chemical shifts typical of saturated hydrocarbons, with values ranging from 10-30 parts per million depending on their position relative to the functional groups and their degree of substitution.
Infrared Spectroscopy
The infrared spectrum of 3-(Bromomethyl)-1-ethoxypentane exhibits characteristic absorption bands that provide definitive identification of functional groups [21] [24] [25]. The alkyl carbon-hydrogen stretching vibrations appear as strong absorptions in the range of 3000-2850 wavenumbers, with the bromomethyl carbon-hydrogen stretches slightly shifted due to the influence of the electronegative bromine atom [26].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkyl) | 3000-2850 | Strong |
| C-H stretch (CH₂Br) | 2950-2850 | Strong |
| C-O stretch (ether) | 1300-1000 | Strong |
| C-Br stretch | 690-515 | Medium |
| CH₂ wag (CH₂Br) | 1300-1150 | Medium |
| CH₂ bend | 1470-1450 | Medium |
| CH₃ rock | 1370-1350 | Medium |
The ether carbon-oxygen stretching vibration represents one of the most diagnostic features, appearing as a strong absorption in the range of 1300-1000 wavenumbers [5] [27]. This broad range reflects the asymmetric nature of the ether linkage and potential coupling with other vibrational modes.
The carbon-bromine stretching vibration appears as a medium-intensity absorption in the range of 690-515 wavenumbers [26] [25]. This absorption may be challenging to assign definitively due to its location in the fingerprint region and potential overlap with other vibrational modes.
Additional characteristic absorptions include the bromomethyl carbon-hydrogen wagging motion at 1300-1150 wavenumbers and various bending and rocking modes of the alkyl portions of the molecule [25]. These absorptions contribute to the overall fingerprint pattern that enables unambiguous identification of the compound.
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible spectrum of 3-(Bromomethyl)-1-ethoxypentane primarily reflects electronic transitions involving the heteroatoms and their bonding interactions [28] [29] [30]. The compound exhibits weak absorption in the ultraviolet region due to n→σ* transitions involving the nonbonding electrons on the bromine and oxygen atoms.
The ether oxygen contributes to absorption around 200-220 nanometers through n→σ* transitions involving the oxygen lone pairs and the carbon-oxygen antibonding orbitals [29]. These transitions are typically weak due to the symmetry-forbidden nature of the electronic transition.
The bromine atom contributes to longer-wavelength absorption through transitions involving the bromine lone pairs and the carbon-bromine antibonding orbitals. These transitions appear in the range of 250-280 nanometers and are generally weak in intensity [30].